molecular formula C19H24N2O5S B12772413 cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole CAS No. 113829-56-4

cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole

Cat. No.: B12772413
CAS No.: 113829-56-4
M. Wt: 392.5 g/mol
InChI Key: IJYFWGCJNJUZQY-CSEITFAYSA-N
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Description

cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole ring, followed by the introduction of the morpholine ring and the methylthio group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and efficiency, with considerations for cost, safety, and environmental impact. Industrial methods might also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the indole or morpholine rings.

    Substitution: Functional groups on the indole or morpholine rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.

Scientific Research Applications

cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and morpholine-containing molecules. Examples include:

  • 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
  • 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole derivatives

Uniqueness

cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

113829-56-4

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(2R,6R)-2-(1H-indol-4-yl)-4-methyl-6-(methylsulfanylmethyl)morpholine

InChI

InChI=1S/C15H20N2OS.C4H4O4/c1-17-8-11(10-19-2)18-15(9-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,11,15-16H,8-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,15+;/m1./s1

InChI Key

IJYFWGCJNJUZQY-CSEITFAYSA-N

Isomeric SMILES

CN1C[C@@H](O[C@@H](C1)C2=C3C=CNC3=CC=C2)CSC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(OC(C1)C2=C3C=CNC3=CC=C2)CSC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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